(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid
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Overview
Description
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H8BBr2FO3. It is a solid at room temperature and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its unique combination of bromine, ethoxy, and fluorine substituents on the phenyl ring, which can influence its reactivity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,6-dibromo-3-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under inert atmosphere.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation can yield phenolic derivatives .
Scientific Research Applications
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and as a tool in chemical biology for the modification of biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic and steric properties
Mechanism of Action
The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. The presence of bromine, ethoxy, and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- 4-Bromo-3-ethoxyphenylboronic acid
Uniqueness
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid is unique due to its specific combination of substituents, which can enhance its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and fluorine atoms can provide additional sites for functionalization and influence the electronic properties of the compound, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(4,6-dibromo-3-ethoxy-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBr2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILULJGJWGXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1Br)Br)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBr2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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